molecular formula C13H16N2O2S B14915937 2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide

2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide

Cat. No.: B14915937
M. Wt: 264.35 g/mol
InChI Key: KTLWKQBIGAAZPZ-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide is a heterocyclic compound that features a benzoxazole ring fused with a thioether and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with sec-butylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In the case of its anticancer properties, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]oxazol-2-ylthio)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group.

    2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Contains a pyrazole ring and different substituents.

Uniqueness

2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sec-butyl group provides steric hindrance, potentially enhancing its selectivity and potency in biological applications .

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-butan-2-ylacetamide

InChI

InChI=1S/C13H16N2O2S/c1-3-9(2)14-12(16)8-18-13-15-10-6-4-5-7-11(10)17-13/h4-7,9H,3,8H2,1-2H3,(H,14,16)

InChI Key

KTLWKQBIGAAZPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2O1

Origin of Product

United States

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